5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate

Vue d'ensemble

Description

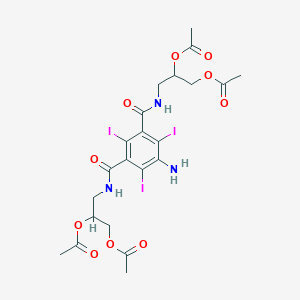

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C22H26I3N3O10 and its molecular weight is 873.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Tetraacetate (CAS Number: 76801-93-9) is a synthetic compound primarily used as an intermediate in the production of non-ionic X-ray contrast agents such as Iohexol and Ioversol. Its unique structure, characterized by the presence of iodine atoms, suggests significant biological activity, particularly in medical imaging applications.

The chemical formula for this compound is , with a molar mass of approximately 705.04 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 195°C (dec.) |

| Boiling Point | 684.9°C (predicted) |

| Density | 2.386 g/cm³ (predicted) |

| Solubility | Slightly in DMSO and Methanol |

| pKa | 11.58 (predicted) |

| Color | White to Off-White |

These properties indicate that the compound is stable under normal conditions but should be stored away from light to prevent degradation.

The biological activity of this compound is primarily linked to its use as a contrast agent in medical imaging. The iodine atoms enhance radiopacity, allowing for clearer imaging during procedures such as computed tomography (CT) scans.

Pharmacokinetics

The pharmacokinetics of this compound involve rapid distribution in the bloodstream post-administration, followed by renal excretion. Its hydrophilic nature aids in minimizing adverse reactions associated with iodinated contrast agents.

Case Studies and Research Findings

-

Contrast Enhancement in Imaging :

- A study demonstrated that the administration of iodinated contrast agents significantly improved the visibility of vascular structures during angiographic procedures. The study highlighted that compounds like this compound provide superior imaging quality compared to older contrast agents due to their lower osmolality and better safety profile .

- Toxicological Assessments :

- Application in Non-Ionic Contrast Agents :

Applications De Recherche Scientifique

Medical Imaging Applications

X-ray Contrast Agents:

Compound B is primarily used as an intermediate in the synthesis of various non-ionic X-ray contrast agents such as iodixanol, iohexol, and ioversol. These agents are crucial for enhancing the visibility of internal structures during X-ray imaging procedures. The tri-iodinated structure of Compound B provides the necessary radiopacity required for effective imaging.

- Iodixanol: A commonly used contrast agent that is marketed under brand names like Visipaque™.

- Iohexol: Another widely used contrast agent known as Omnipaque™.

- Ioversol: Marketed under the name Optiray™, it serves similar purposes in imaging.

The synthesis process typically involves iodination reactions where iodine chloride is utilized to introduce iodine into the compound, enhancing its imaging properties .

Industrial Synthesis

Production Process:

The industrial production of Compound B involves several key steps:

- Synthesis from Isophthalamide: The starting material is 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, which undergoes iodination to form Compound B. This process includes adjusting the pH and using iodine chloride as an iodinating agent .

- Decolorization Techniques: To ensure a colorless product suitable for medical use, methods such as adding sodium dithionite are employed to remove any unwanted color from the reaction mixture .

Case Studies

Clinical Applications:

Several studies have highlighted the effectiveness of iodinated contrast agents derived from Compound B in various imaging modalities:

- CT Scans and Angiography: Research indicates that these contrast agents significantly improve image quality and diagnostic accuracy in computed tomography (CT) scans and angiographic procedures.

- Patient Safety and Efficacy: Clinical trials have shown that non-ionic contrast agents like iodixanol are associated with fewer adverse reactions compared to their ionic counterparts, making them preferable for patient safety .

Propriétés

IUPAC Name |

[2-acetyloxy-3-[[3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26I3N3O10/c1-9(29)35-7-13(37-11(3)31)5-27-21(33)15-17(23)16(19(25)20(26)18(15)24)22(34)28-6-14(38-12(4)32)8-36-10(2)30/h13-14H,5-8,26H2,1-4H3,(H,27,33)(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUOZUDQONPJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26I3N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.